LogP Comparison: N-Benzhydrylbenzamide is Over 1 Log Unit More Lipophilic than a Key Analog
N-Benzhydrylbenzamide (LogP = 4.59690) exhibits significantly higher lipophilicity compared to a closely related structural analog, 4-amino-N-benzhydrylbenzamide (XLogP3-AA = 3.7) [1]. This difference, exceeding 0.8 log units, is a quantifiable measure of its increased partition coefficient. Such a shift in lipophilicity can be a critical differentiator in applications where membrane permeability or hydrophobic interactions are paramount .
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 4.59690 |
| Comparator Or Baseline | 4-amino-N-benzhydrylbenzamide (CAS 89399-19-9): XLogP3-AA = 3.7 |
| Quantified Difference | Target compound LogP is > 0.8 units higher |
| Conditions | Target LogP from LookChem; Comparator XLogP3-AA from PubChem. Values are computationally predicted. |
Why This Matters
Higher lipophilicity is often desirable for crossing biological membranes but can also lead to increased non-specific binding; this quantifiable difference allows for rational selection between analogs based on the required physicochemical profile.
- [1] PubChem. Compound Summary for CID 713820, 4-Amino-N-(diphenylmethyl)benzamide. Retrieved from PubChem. View Source
